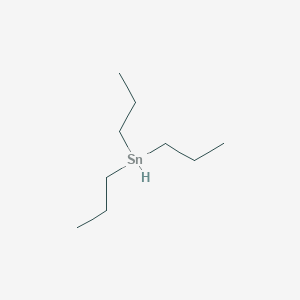

tripropylstannane

Description

Contextualization within Organotin Hydride Chemistry

Organotin hydrides are a class of compounds characterized by a tin-hydrogen bond and are widely recognized for their utility as radical-based reducing agents in organic synthesis. solubilityofthings.com this compound, as a member of this class, partakes in the characteristic reactions of organotin hydrides, including hydrostannation and radical-mediated reductions of various functional groups. The reactivity of these compounds is largely dictated by the nature of the organic substituents on the tin atom, which influence the steric and electronic environment of the Sn-H bond.

The synthesis of this compound typically involves the reduction of its corresponding halide precursor, tripropyltin (B15187550) chloride. This transformation can be achieved using various reducing agents, with lithium aluminum hydride being a common choice. The general reaction is as follows:

(CH₃CH₂CH₂)₃SnCl + LiAlH₄ → (CH₃CH₂CH₂)₃SnH

Table 1: Physical Properties of this compound and its Precursor

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| This compound | C₉H₂₂Sn | 248.98 | 76-82 @ 12 Torr echemi.com |

| Tripropyltin chloride | C₉H₂₁ClSn | 283.43 | 123 @ 17.3 hPa |

This table is interactive. Click on the headers to sort the data.

Academic Significance and Research Gaps

The academic significance of this compound lies in its potential for nuanced reactivity compared to other organotin hydrides. The propyl groups, being less sterically demanding than the butyl groups of the more common tributyltin hydride, may offer different selectivity in certain chemical transformations. However, a detailed comparative analysis of the reactivity of this compound versus other trialkyltin hydrides is a notable gap in the current body of scientific literature.

Much of the research in the field of organotin chemistry has historically focused on tributyltin and triphenyltin (B1233371) derivatives, leaving the specific properties and potential advantages of this compound relatively underexplored. This presents a significant research gap, particularly in the areas of stereoselective reactions and the synthesis of complex molecules where the choice of the organotin hydride could be critical.

Scope of Current Academic Inquiry for this compound

The current academic inquiry into this compound appears to be limited, with most contemporary research on organotin hydrides continuing to focus on the more established reagents. The existing literature primarily positions this compound as a classic example of an organotin hydride, with its applications assumed to mirror those of its better-known analogues.

Future research could productively be directed towards the following areas:

Comparative Reactivity Studies: A systematic investigation into the differences in reactivity and selectivity between this compound and other organotin hydrides in a range of standard organic transformations.

Mechanistic Investigations: Detailed mechanistic studies of reactions involving this compound to elucidate the role of the propyl substituents on the reaction pathways.

Applications in Total Synthesis: The exploration of this compound as a strategic reagent in the total synthesis of natural products and other complex target molecules, particularly in cases where other organotin hydrides have proven to be suboptimal.

Properties

CAS No. |

761-44-4 |

|---|---|

Molecular Formula |

C9H22Sn |

Molecular Weight |

248.98 g/mol |

IUPAC Name |

tripropylstannane |

InChI |

InChI=1S/3C3H7.Sn.H/c3*1-3-2;;/h3*1,3H2,2H3;; |

InChI Key |

BATLWNWLECLTLL-UHFFFAOYSA-N |

Canonical SMILES |

CCC[SnH](CCC)CCC |

Origin of Product |

United States |

Synthetic Methodologies for Tripropylstannane and Its Derivatives

Historical and Contemporary Approaches to Tripropylstannane Synthesis

The synthesis of this compound primarily relies on the reduction of a tripropyltin (B15187550) precursor, which is typically a halide. These methods have been refined over time to improve yield, purity, and operational simplicity.

The most common and principal method for preparing this compound is the reduction of tripropyltin halides, such as tripropyltin chloride ((CH₃CH₂CH₂)₃SnCl). thieme-connect.desigmaaldrich.commerckmillipore.com This approach involves the use of a suitable reducing agent to replace the halogen atom with a hydride (H⁻) ion.

Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). thieme-connect.deontosight.ai The reaction is typically carried out in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the oxidation of the tin hydride product.

The general reaction is as follows: (CH₃CH₂CH₂)₃SnCl + [H]⁻ → (CH₃CH₂CH₂)₃SnH + Cl⁻

For example, the reaction of tripropyltin chloride with LiAlH₄ in diethyl ether provides this compound in high yield. thieme-connect.de After the reaction is complete, a careful workup procedure is required to quench the excess reducing agent and isolate the product.

Table 1: Comparison of Reducing Agents for Tripropyltin Halide Reduction

| Reducing Agent | Typical Solvent | Reaction Conditions | Advantages | Disadvantages |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | Anhydrous, Inert Atmosphere, 0°C to room temp. | High reactivity, good yields. thieme-connect.de | Highly reactive with water, requires careful handling and quenching. |

| Sodium Borohydride (NaBH₄) | Ethanol, THF | Can be used in protic solvents. | Milder, safer to handle than LiAlH₄. thieme-connect.de | May require longer reaction times or heating. |

An alternative route to this compound begins with an inorganic tin precursor, typically tin tetrachloride (SnCl₄). This method involves two main steps: alkylation followed by reduction.

The first step is a Grignard reaction, where tin tetrachloride is treated with a propyl Grignard reagent, such as propylmagnesium bromide (CH₃CH₂CH₂MgBr). This reaction substitutes the chloride ions on the tin atom with propyl groups to form tetrapropyltin. However, to obtain the tripropyltin species, the stoichiometry is controlled to yield tripropyltin chloride.

A more direct pathway involves the reaction of tin tetrachloride with propylmagnesium bromide, which can be followed by a reduction step to yield this compound. ontosight.ai This multi-step synthesis offers a way to build the organotin compound from basic starting materials.

While reduction of halides remains the dominant method, research into alternative synthetic pathways continues, often driven by the need for milder conditions or different reactivity profiles. iiserpune.ac.inlsu.educhemrxiv.orgmdpi.com One such approach involves the reaction of a (tripropylstannyl)metal species with a proton source like water. thieme-connect.de For instance, reacting tripropylstannyl lithium ((CH₃CH₂CH₂)₃SnLi) with water can produce this compound. thieme-connect.de Exchange reactions have also been employed to prepare certain types of tin hydrides. thieme-connect.de

Synthesis of Functionalized this compound Derivatives

This compound itself is a precursor for creating more complex, functionalized organotin compounds. These derivatives are valuable reagents in cross-coupling reactions, such as the Stille coupling. mdpi.comlanl.gov

For example, a common method to create a functionalized derivative is through the reaction of this compound with an appropriate organic substrate. (3-Bromopropyl)tripropyltin can be synthesized and subsequently reacted with an amine, such as 3-dimethylaminopropyl amine, to yield a functionalized derivative like Pr₃Sn(CH₂)₃NH(CH₂)₃NMe₂. prepchem.com Another example is the synthesis of (4-(2-octyldodecyl)thiophen-2-yl)this compound, which is used as a reactant in Stille coupling reactions to create conjugated polymers for applications in organic electronics. mdpi.comlanl.gov

Methodologies for Minimizing Organotin Residues in Synthetic Protocols

A significant challenge in using organotin reagents is the removal of tin-containing byproducts from the final product, as these residues can be toxic. oup.com Several strategies have been developed to address this issue.

Chromatographic Purification: Column chromatography is a common purification method. Its effectiveness can be significantly enhanced by using silica (B1680970) gel treated with a specific amount of moisture. For instance, column chromatography using 10%-moist silica gel has been shown to be highly effective at removing organostannane residues, reducing them to parts-per-million (ppm) levels. oup.com

Fluoride-Based Workups: Organotin halides can be converted into insoluble polymeric tin fluorides upon treatment with a fluoride (B91410) source like potassium fluoride (KF). researchgate.netresearchgate.net This allows the tin byproducts to be easily removed by simple filtration.

Catalytic Approaches: To minimize the amount of tin waste, methodologies have been developed that use only a catalytic amount of the organotin reagent. These methods often involve an in situ recycling step where a stoichiometric metal hydride reagent regenerates the active organotin hydride. researchgate.netresearchgate.net

Modified Organotin Reagents: Synthesizing organotin reagents with attached polar groups or fluorous tags can facilitate their separation from the desired nonpolar product through liquid-liquid extraction or solid-phase extraction. researchgate.net Similarly, immobilizing the organotin reagent on a solid support (polymer-supported organotin hydrides) allows for easy removal by filtration at the end of the reaction. researchgate.netacs.org

Table 2: Methods for Organotin Residue Removal

| Method | Description | Advantage | Reference |

| Moist Silica Gel Chromatography | Column chromatography using silica gel with a controlled water content (e.g., 10%). | Simple, highly effective, reduces residues to ppm levels. | oup.com |

| Fluoride Treatment | Addition of KF to precipitate organotin byproducts as insoluble fluorides. | Easy removal of byproducts by filtration. | researchgate.netresearchgate.net |

| Catalytic Systems | Use of a catalytic amount of organotin reagent with in-situ regeneration. | Drastically reduces the total amount of tin used and waste generated. | researchgate.netresearchgate.net |

| Solid-Phase Supported Reagents | The organotin reagent is chemically bound to a solid polymer support. | Tin byproducts are easily removed by filtering the solid support. | researchgate.netacs.org |

Chemical Reactivity and Reaction Mechanisms of Tripropylstannane

Fundamental Reactivity of the Sn-H Bond in Tripropylstannane

The chemical behavior of this compound is largely dictated by the nature of the tin-hydrogen (Sn-H) bond. This bond is relatively weak and susceptible to cleavage, which allows this compound to participate in a variety of chemical transformations. The reactivity of the Sn-H bond can proceed through two primary pathways: homolytic cleavage to generate radicals and heterolytic cleavage in polar reactions.

Homolytic cleavage, or homolysis, involves the symmetrical breaking of the Sn-H bond, where each fragment retains one of the bonding electrons. wikipedia.org This process results in the formation of a tripropylstannyl radical ((n-Pr)₃Sn•) and a hydrogen atom (H•). The propensity for this type of cleavage is due to the relatively low bond dissociation energy of the Sn-H bond. jove.com

The generation of the tripropylstannyl radical is often initiated by thermal or photochemical means. jove.com Radical initiators, such as azobisisobutyronitrile (AIBN), are also commonly used to facilitate the homolytic cleavage of the Sn-H bond at lower temperatures. jove.comacs.org Once formed, the tripropylstannyl radical is a key intermediate in a wide array of radical-mediated reactions. thieme-connect.deucl.ac.uk These reactions are fundamental to organic synthesis and often proceed via a chain reaction mechanism. jove.comlibretexts.org

The general steps in a radical chain reaction involving this compound are:

Initiation: Formation of the tripropylstannyl radical.

Propagation: The stannyl (B1234572) radical reacts with a substrate to form a new radical, which then reacts with another molecule of this compound to regenerate the stannyl radical and form the desired product. jove.comlibretexts.org

Termination: Two radical species combine to end the chain reaction.

The reactivity of the tripropylstannyl radical is a cornerstone of its utility in synthetic chemistry, particularly in the reduction of organic halides and the formation of carbon-carbon bonds. libretexts.orgbjcop.in

In contrast to homolytic cleavage, heterolytic cleavage (or heterolysis) involves the asymmetrical breaking of the Sn-H bond, where one fragment retains both bonding electrons. wikipedia.org This results in the formation of a tripropylstannyl cation ((n-Pr)₃Sn⁺) and a hydride ion (H⁻), or a tripropylstannyl anion ((n-Pr)₃Sn⁻) and a proton (H⁺). The direction of this cleavage is influenced by the polarity of the bond and the surrounding chemical environment. libretexts.orgpressbooks.pub

Polar reactions involving this compound are characterized by the interaction of electron-rich (nucleophilic) and electron-poor (electrophilic) species. msu.edufiveable.menih.gov The Sn-H bond can exhibit dual character in this regard. The tin atom, being less electronegative than hydrogen in this context, can be considered electrophilic, while the hydrogen can act as a hydride donor (nucleophile).

The polarity of the Sn-H bond can be influenced by factors such as the solvent and the presence of Lewis acids or bases. pressbooks.pub In the presence of a strong acid, the hydride can be abstracted, leading to the formation of a tripropylstannyl cation. Conversely, a strong base can deprotonate the tin hydride, generating a tripropylstannyl anion. These ionic species can then participate in a variety of polar reactions. However, it is the radical pathway that is more commonly exploited in the synthetic applications of this compound. thieme-connect.de

Radical-Mediated Transformations Involving this compound

This compound is a versatile reagent in radical-mediated transformations due to the ease with which the Sn-H bond undergoes homolytic cleavage. jove.comthieme-connect.de These reactions typically involve the generation of a tripropylstannyl radical, which then participates in a cascade of events leading to the desired product. nih.govnih.gov

Hydrostannation is a key reaction involving this compound, where the Sn-H bond adds across a carbon-carbon double or triple bond of an unsaturated substrate. ontosight.aitandfonline.com This reaction is a powerful method for the synthesis of organotin compounds, which are valuable intermediates in organic synthesis. conicet.gov.ar The hydrostannation of alkynes, for instance, provides access to vinylstannanes. ucl.ac.uk

The reaction can be initiated by radical initiators or catalyzed by transition metals. thieme-connect.detandfonline.com In radical-mediated hydrostannation, the tripropylstannyl radical adds to the unsaturated bond, generating a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another molecule of this compound to yield the final product and regenerate the stannyl radical, thus propagating the chain. ucl.ac.uk

Regioselectivity in hydrostannation refers to the preferential addition of the tripropylstannyl group to a specific carbon atom of the unsaturated bond. In the radical hydrostannation of terminal alkynes, the stannyl group generally adds to the terminal carbon atom. This preference is primarily governed by the stability of the resulting radical intermediate. The addition of the stannyl radical to the terminal carbon generates a more stable secondary vinyl radical.

However, the regioselectivity can be influenced by various factors, including the steric bulk of the substituents on the alkyne and the reaction conditions. conicet.gov.ar In some cases, mixtures of regioisomers are obtained. conicet.gov.ar Molybdenum-based catalysts have been shown to provide high regioselectivity for the formation of (E)-β-vinylstannanes from a range of alkynes. nih.gov Similarly, copper-catalyzed hydrostannation of activated alkynes has also demonstrated high regioselectivity. hku.hk Palladium-catalyzed hydrostannations of acetylenes also exhibit a high degree of regioselectivity. researchgate.netresearchgate.net

Table 1: Regioselectivity in the Hydrostannation of Phenylacetylene with this compound

| Catalyst/Initiator | Reaction Conditions | Major Product | Minor Product | Reference |

| AIBN | 80 °C | 1-phenyl-2-(tripropylstannyl)ethene | 1-phenyl-1-(tripropylstannyl)ethene | ucl.ac.uk |

| [Cp*RuCl]₄ | Room Temperature | α-adduct | β-adduct | nih.gov |

| Pd(PPh₃)₄ | Room Temperature | (E)-1-phenyl-2-(tripropylstannyl)ethene | (Z)-1-phenyl-2-(tripropylstannyl)ethene | researchgate.net |

Note: This table is illustrative and based on general principles of hydrostannation reactions. Specific yields and isomer ratios can vary.

Stereoselectivity in hydrostannation relates to the spatial arrangement of the atoms in the product. In the hydrostannation of alkynes, the addition of the tin hydride can occur in a syn or anti fashion, leading to the formation of Z or E isomers of the resulting vinylstannane, respectively.

Under radical conditions, the hydrostannation of alkynes typically proceeds via an anti-addition, leading to the formation of the E-isomer as the major product. conicet.gov.ar This is attributed to the geometry of the intermediate vinyl radical.

In contrast, transition metal-catalyzed hydrostannations can exhibit different stereoselectivities. For example, palladium-catalyzed hydrostannation of alkynes often proceeds with syn-addition, yielding the Z-isomer. conicet.gov.arresearchgate.net The choice of catalyst and reaction conditions can therefore be used to control the stereochemical outcome of the reaction. The use of bulky organotin hydrides, such as trineophyltin hydride, has been shown to lead to high stereoselectivity in radical hydrostannations. conicet.gov.ar

Table 2: Stereoselectivity in the Hydrostannation of 1-Octyne with this compound

| Catalyst/Initiator | Reaction Conditions | Major Stereoisomer | Minor Stereoisomer | Reference |

| AIBN | 80 °C | (E)-1-(tripropylstannyl)oct-1-ene | (Z)-1-(tripropylstannyl)oct-1-ene | conicet.gov.ar |

| Pd(PPh₃)₄ | Room Temperature | (Z)-1-(tripropylstannyl)oct-1-ene | (E)-1-(tripropylstannyl)oct-1-ene | researchgate.net |

Note: This table is illustrative and based on general principles of hydrostannation reactions. Specific yields and isomer ratios can vary.

Intermolecular Radical Chain Processes

This compound is a key reagent in intermolecular radical chain reactions, which are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.com These reactions typically proceed through a three-step mechanism: initiation, propagation, and termination. wikipedia.org

Mechanism:

Initiation: The process begins with the generation of a tripropylstannyl radical ((n-Pr)₃Sn•) from this compound, often initiated by the thermal or photochemical decomposition of a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org

Propagation: The tripropylstannyl radical then abstracts an atom or group (typically a halogen) from an organic substrate (R-X) to generate an alkyl radical (R•) and tripropyltin (B15187550) halide ((n-Pr)₃Sn-X). libretexts.orglibretexts.org This newly formed alkyl radical can then participate in various reactions, such as addition to an alkene or alkyne, to form a new carbon-centered radical. libretexts.org This new radical subsequently abstracts a hydrogen atom from another molecule of this compound, yielding the final product and regenerating the tripropylstannyl radical, which continues the chain. libretexts.org

Termination: The chain reaction concludes when two radical species combine. numberanalytics.com

These reactions are generally not catalyzed by acid or base and are not significantly affected by the polarity of the solvent. wikipedia.org In intermolecular reactions, employing an electron-poor alkene or alkyne as the radical partner can enhance regioselectivity. libretexts.org

A notable application of this process is the Barton-McCombie deoxygenation, where a xanthate derivative of an alcohol reacts with this compound to achieve deoxygenation. libretexts.org

Intramolecular Radical Cyclization Reactions

Intramolecular radical cyclizations are powerful transformations for constructing cyclic molecules from radical intermediates. wikipedia.org These reactions are known for their speed and selectivity due to their intramolecular nature. wikipedia.org this compound is frequently used to mediate these cyclizations, which are kinetically controlled and particularly effective for synthesizing five- and six-membered rings. libretexts.orgwikipedia.org

The general mechanism involves three main stages: selective radical generation, the radical cyclization step, and conversion of the cyclized radical into the final product. wikipedia.org

This compound-mediated intramolecular radical cyclizations are extensively used to synthesize a wide variety of heterocyclic compounds. cem.com This method is particularly valuable for creating nitrogen- and oxygen-containing rings.

For instance, the intramolecular cyclization of unsaturated oxime ethers can be initiated by this compound in the presence of AIBN, leading to the formation of cyclic alkoxyamines. scielo.br This approach has been successfully applied to synthesize various alkyl hydroxylamines. scielo.br Similarly, the cyclization of β-amino-α-methylene esters can produce bicyclic stannolanes, which can then be used in further transformations. rsc.org

The synthesis of complex heterocyclic structures, such as indolocarbazoles and the core of staurosporine, has been achieved through oxidative photocyclization, a process that can involve radical intermediates. chim.it

Table 1: Examples of Heterocyclic Systems Formed via Radical Cyclization

| Starting Material Type | Reagents | Resulting Heterocycle |

| Unsaturated Oxime Ethers | This compound, AIBN | Cyclic Alkoxyamines |

| β-Amino-α-methylene esters | Radical initiator | Bicyclic Stannolanes |

| Stilbenoid Precursors | Light, Oxidant | Indolocarbazoles |

This table provides illustrative examples of heterocyclic systems synthesized using radical cyclization reactions.

Achieving enantioselectivity in radical cyclizations presents a significant challenge due to the small energy differences between the transition states. wikipedia.org However, progress has been made through the use of chiral auxiliaries and catalysts. cmu.edu

One approach involves the use of chiral Lewis acids to promote enantioselective radical reactions. cmu.edu The Lewis acid can bind to the substrate, creating a chiral environment that influences the direction of radical attack. cmu.edu This strategy has been applied to the enantioselective conjugate radical addition to fumarates, leading to the synthesis of natural products like (-)-nephrosteranic acid. cmu.edu

Another strategy is metalloradical catalysis, where a metal complex, such as a cobalt(II)-based system, is used to catalytically generate and control the reactivity of radical intermediates. nih.gov This method has been successfully employed for the enantioselective radical cyclization of aliphatic aldehydes to construct chiral pyrrolidines and other five-membered cyclic compounds. nih.gov In these reactions, the stereochemistry is often controlled during the C-C bond-forming step. organic-chemistry.org

Table 2: Research Findings in Enantioselective Radical Cyclizations

| Method | Key Feature | Example Application |

| Chiral Lewis Acid Catalysis | Promotes facial discrimination of the radical or radical trap. cmu.edu | Synthesis of (-)-nephrosteranic acid. cmu.edu |

| Metalloradical Catalysis | Utilizes a metal complex for catalytic generation of radicals. nih.gov | Construction of chiral pyrrolidines. nih.gov |

| Photoredox Catalysis | Employs a photoredox catalyst and a chiral catalyst for PCET. organic-chemistry.org | Asymmetric aza-pinacol cyclization. organic-chemistry.org |

This table summarizes key research findings in the field of enantioselective radical cyclizations.

Electrophilic and Nucleophilic Reactions of this compound

While radical reactions are prominent, this compound and its derivatives can also participate in electrophilic and nucleophilic reactions.

Electrophilic Reactions: The tin-hydrogen bond in this compound is not highly polarized, but the tin atom can be attacked by strong electrophiles. In electrophilic substitution reactions, an electrophile displaces a functional group. wikipedia.org These reactions often proceed through a carbocation intermediate. masterorganicchemistry.com The reactivity in electrophilic aromatic substitution is influenced by the substituents on the aromatic ring. libretexts.org

Nucleophilic Reactions: this compound can be deprotonated by a strong base to form the tripropylstannyl anion ((n-Pr)₃Sn⁻). This anion is a potent nucleophile and can react with various electrophiles. oup.com For example, it can participate in nucleophilic substitution reactions, where it displaces a leaving group from a substrate. byjus.com The strength of the nucleophile is a key factor in these reactions. ksu.edu.sa

Transition Metal-Catalyzed Transformations Utilizing this compound

Transition metal catalysis has become a cornerstone of modern organic synthesis, enabling the formation of complex molecules with high efficiency and selectivity. numberanalytics.com this compound and other organostannanes are valuable reagents in these transformations, particularly in cross-coupling reactions. eie.gr

The Stille coupling reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or triflate to form a new carbon-carbon bond. nrochemistry.com While tributyltin reagents are more commonly used, the principles apply to this compound derivatives as well.

The catalytic cycle of the Stille reaction generally involves three key steps: nrochemistry.com

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R¹-X) to form a palladium(II) complex.

Transmetalation: The organostannane (R²-Sn(n-Pr)₃) transfers its organic group (R²) to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the palladium(0) catalyst.

A significant advantage of organostannanes in these reactions is their tolerance for a wide variety of functional groups and their stability towards moisture and oxygen. nrochemistry.com

Recent advancements have focused on improving the efficiency and scope of Stille-type couplings. For example, the use of azastannatranes, which can be derived from trialkyltin precursors, allows for the selective transfer of a single alkyl group, even secondary alkyl groups, with high fidelity and retention of configuration. nih.gov This overcomes a common issue with tetraalkylstannanes where only one alkyl group is typically transferred. nih.gov

Other Catalytic Cycles Involving this compound

Beyond its role in classical radical chain reactions, this compound is a versatile reagent that participates in a variety of transition-metal-catalyzed transformations. These catalytic cycles enable the formation of carbon-carbon and carbon-heteroatom bonds, as well as the synthesis of functionalized organotin compounds. The primary catalytic systems involve metals such as palladium, nickel, and copper, each imparting unique reactivity and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Organotin reagents, or stannanes, are frequently utilized in palladium-catalyzed cross-coupling reactions, a broad class of reactions that form new C-C bonds. nt-rt.rusigmaaldrich.com While the Stille reaction is the most prominent example, the underlying catalytic cycle is a general pathway for many such transformations. In this cycle, a palladium(0) complex undergoes oxidative addition with an organic halide or triflate (R¹-X). The resulting palladium(II) intermediate then undergoes transmetalation with an organostannane like this compound ((n-Pr)₃SnR²). In this step, the R² group is transferred from tin to the palladium center, displacing the halide. The final step is reductive elimination, where the two organic groups (R¹ and R²) are coupled to form the product (R¹-R²), and the palladium(0) catalyst is regenerated, allowing the cycle to continue. youtube.com

Copper-Catalyzed Reactions

Copper complexes are effective catalysts for several transformations involving this compound, most notably in hydrostannylation and cross-coupling reactions.

Hydrostannylation of Alkynes: The addition of the tin-hydride bond of this compound across a carbon-carbon triple bond can be efficiently catalyzed by copper. researchgate.net Research has shown that heterobimetallic catalysts, such as those combining copper with iron or manganese, can control the regioselectivity of the addition to terminal alkynes. nih.gov For instance, a cooperative (NHC)Cu-FeCp(CO)₂ catalyst system selectively produces α-vinylstannanes. nih.gov In contrast, using an IMesCu-Mn(CO)₅ catalyst system with the same substrates results in the formation of (E)-β-vinylstannanes. nih.gov This demonstrates that the choice of the metal partner in the bimetallic system can divergently control the reaction outcome. nih.gov The mechanism is proposed to involve the activation of the Sn-H bond by the bimetallic catalyst. nih.gov

Chan-Lam Coupling: this compound can also serve as a nucleophilic partner in Chan-Lam type C-heteroatom bond-forming reactions. This reaction typically involves the copper-catalyzed coupling of boronic acids, stannanes, or siloxanes with compounds containing N-H or O-H bonds, such as amines, phenols, and amides. organic-chemistry.org The catalytic cycle is driven by a copper catalyst, which can be used in catalytic amounts and is reoxidized by an external oxidant, often oxygen from the air. organic-chemistry.org

Nickel-Catalyzed Cross-Coupling

Nickel-based catalytic systems have emerged as powerful alternatives to palladium for cross-coupling reactions. nih.gov These reactions often proceed under mild conditions and can display different selectivity or tolerate a broader range of functional groups. beilstein-journals.orgrsc.org Nickel catalysts can facilitate the coupling of organostannanes with various electrophiles. A key step in these reactions often involves the formation of a nickelacyclopropane intermediate when activating certain substrates, such as 2-fluorobenzofurans, which then facilitates the cross-coupling with a partner like an arylboronic acid. beilstein-journals.org The general principles of oxidative addition, transmetalation (with the organostannane), and reductive elimination are broadly applicable, analogous to palladium-catalyzed cycles.

Magnesium-Catalyzed Hydrostannylation

Catalysis of hydrostannylation is not limited to transition metals. Alkaline earth metals, such as magnesium, have been shown to catalyze the regio- and stereoselective hydrostannylation of both internal and terminal alkynes. organic-chemistry.org Using a simple catalyst like dibutylmagnesium (B73119) (MgBu₂), a wide array of alkynes can be converted to vinylstannanes in high yields. organic-chemistry.org For terminal alkynes, the reaction conditions can be tuned to favor the formation of the (E)-vinylstannane. organic-chemistry.org Mechanistic studies suggest the reaction likely proceeds through a Lewis acidic activation of the trialkyltin hydride or the alkyne by the magnesium catalyst. organic-chemistry.org

Table of Catalytic Systems Involving this compound Analogs

| Catalyst System | Reaction Type | Substrate | Product Type |

| PdCl₂(dppf) / Et₃N | Cross-Coupling (Borylation) organic-chemistry.org | Aryl Halides/Triflates | Arylboronates |

| (NHC)Cu-FeCp(CO)₂ | Hydrostannylation nih.gov | Terminal Alkynes | α-Vinylstannanes |

| IMesCu-Mn(CO)₅ | Hydrostannylation nih.gov | Terminal Alkynes | (E)-β-Vinylstannanes |

| Copper(II) Acetate | Chan-Lam Coupling organic-chemistry.org | Amines, Phenols | Aryl Amines, Aryl Ethers |

| Ni(cod)₂ | Cross-Coupling (C-F activation) beilstein-journals.org | 2-Fluorobenzofurans | 2-Arylbenzofurans |

| MgBu₂ | Hydrostannylation organic-chemistry.org | Internal & Terminal Alkynes | (Z)- & (E)-Vinylstannanes |

Advanced Spectroscopic and Spectrometric Characterization of Tripropylstannane and Its Reaction Products

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of molecules. edinst.cominphotonics.com In the context of tripropylstannane and its reaction products, these methods are instrumental in identifying characteristic functional groups and tracking changes in chemical bonding during reactions. americanpharmaceuticalreview.comspectroscopyonline.com Vibrational analysis involves measuring the frequencies at which molecular bonds vibrate, providing a unique spectral fingerprint for a given compound. upkeep.comlimblecmms.com

The analysis of organotin compounds by IR and Raman spectroscopy allows for the assignment of characteristic vibrational frequencies. For instance, the Sn-H stretching vibration in triorganotin hydrides like this compound is a key diagnostic peak. Similarly, the stretching and bending vibrations of Sn-C and C-H bonds provide valuable structural information. rsc.org The positions, intensities, and shapes of these spectral bands can be influenced by the molecular environment and intermolecular interactions. spectroscopyonline.com

Table 1: Characteristic Vibrational Frequencies for this compound and Related Organotin Compounds

| Vibrational Mode | Wavenumber (cm⁻¹) | Compound Type | Reference |

| ν(Sn-H) | ~1800 - 1850 | Triorganotin Hydrides | |

| νas(Sn-C) | ~510 - 540 | Trialkyltin compounds | rsc.org |

| νs(Sn-C) | ~460 - 490 | Trialkyltin compounds | rsc.org |

| ν(C-H) | ~2850 - 2960 | Alkyl groups | researchgate.net |

| δ(CH₂) | ~1440 - 1470 | Propyl groups | |

| δ(CH₃) | ~1375 - 1385 | Propyl groups |

Note: The exact positions of these bands can vary depending on the specific compound and its physical state.

X-ray Crystallography for Solid-State Structural Determination of this compound Complexes and Derivatives

Table 2: Selected Crystallographic Data for a Tripropyltin (B15187550) Derivative

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Coordination Geometry at Sn | Reference |

| Tripropyltin 2-(p-chlorophenyl)-3-methylbutyrate | Monoclinic | P2₁/n | Sn-C(avg): 2.137(5), Sn-O(1): 2.153(3) | C-Sn-C(avg): ~120, O(1)-Sn-C(avg): ~90 | Trigonal Bipyramidal | researchgate.net |

This table presents a representative example. A comprehensive analysis would involve comparing data from a wide range of this compound derivatives.

Mössbauer Spectroscopy for Tin Oxidation State and Coordination Geometry

Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the chemical environment of specific isotopes, in this case, ¹¹⁹Sn. libretexts.orgalistore.eu It provides valuable information about the oxidation state, coordination number, and site symmetry of the tin atom in this compound and its compounds. unimi.itdiva-portal.org The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). diva-portal.orgsrce.hr

The isomer shift is related to the s-electron density at the tin nucleus and can be used to determine the oxidation state of tin (Sn(II) or Sn(IV)). diva-portal.org Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus, providing insights into the coordination geometry. rsc.orgresearchgate.net For organotin(IV) compounds, a non-zero quadrupole splitting indicates a deviation from tetrahedral symmetry. researchgate.net For instance, five-coordinate trigonal bipyramidal structures in triorganotin derivatives typically exhibit significant quadrupole splitting. ijcce.ac.ir

Table 3: Representative Mössbauer Parameters for Organotin(IV) Compounds

| Compound Type | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) | Inferred Coordination at Sn | Reference |

| R₃SnX (tetrahedral) | 1.20 - 1.40 | 0 | 4 | researchgate.net |

| R₃SnX (trigonal bipyramidal) | 1.20 - 1.60 | 2.00 - 4.00 | 5 | rsc.orgijcce.ac.ir |

| R₂SnX₂ (tetrahedral) | 1.40 - 1.60 | 0 | 4 | researchgate.net |

| R₂SnX₂ (octahedral) | 1.00 - 1.50 | 2.50 - 4.50 | 6 | rsc.orgresearchgate.net |

Note: Parameters are relative to a BaSnO₃ or SnO₂ standard at room temperature. R = alkyl or aryl group, X = anionic ligand.

Computational and Theoretical Studies on Tripropylstannane

Electronic Structure and Bonding Analysis of the Sn-H Bond

The reactivity of tripropylstannane is dominated by the nature of the tin-hydride (Sn-H) bond. Computational methods, particularly Density Functional Theory (DFT), are employed to analyze its electronic structure and bonding characteristics.

The Sn-H bond is relatively weak and polarized, with the hydrogen atom carrying a partial negative charge (hydridic character) due to the higher electronegativity of tin compared to hydrogen. This polarization dictates its behavior as a hydride donor in ionic reactions and as a hydrogen atom donor in radical reactions.

A key parameter determined computationally is the Bond Dissociation Enthalpy (BDE), which quantifies the energy required to break the Sn-H bond homolytically. The BDE is a critical factor in the kinetics of radical reactions. For trialkylstannanes, the Sn-H bond is significantly weaker than a typical C-H bond, making hydrogen atom transfer from the stannane (B1208499) to a carbon-centered radical a thermodynamically favorable process. researchgate.net

Computational studies on various stannanes provide insight into the expected BDE for this compound. DFT calculations have become reliable for predicting these values with high accuracy. nih.govpan.olsztyn.plnrel.gov

Table 1: Calculated and Experimental Bond Dissociation Enthalpies (BDEs) for Selected Stannanes

| Compound | BDE (kcal/mol) | Method/Reference |

|---|---|---|

| Me₃Sn-H | 77.8 | Experimental ethernet.edu.et |

| Et₃Sn-H | 76.6 | Experimental ethernet.edu.et |

| Ph₃Sn-H | 76.0 ± 3.0 | Derived from experiment researchgate.net |

This table presents data for analogous compounds to infer the properties of this compound. The trend suggests that the BDE of the Sn-H bond is relatively insensitive to the specific small alkyl group but can be significantly lowered by very bulky substituents.

Quantum Chemical Calculations for Reaction Pathway Modeling

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, providing detailed mechanistic insights that are often inaccessible through experimental means alone. aip.orgsandiego.edu

The concept of a potential energy landscape provides a framework for understanding reaction mechanisms, where reactants, intermediates, and products are represented as minima, and transition states are the saddle points connecting them. nrel.govrsc.orgwayne.edu The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate.

Ab initio molecular orbital studies have been used to calculate these energy barriers for reactions involving organotin compounds. For instance, in reactions of aryltellurides with radicals, the displacement of a stannyl (B1234572) radical from a tellurium center has been modeled computationally. wayne.edu While not a direct reaction of this compound, these calculations illustrate the methodology. They predict the energy barriers for both forward and reverse reactions, revealing the thermodynamic and kinetic feasibility of the proposed elementary steps. wayne.edu Such calculations can elucidate whether a reaction proceeds through a single transition state or involves multiple steps with intermediates. wayne.edu

Table 2: Calculated Energy Barriers for a Model Radical Displacement Reaction

| Reaction | Forward Barrier (kcal/mol) | Reverse Barrier (kcal/mol) | Computational Level |

|---|

This table shows calculated values for a model reaction involving a tin radical, demonstrating the application of computational chemistry to determine transition state energies. The principles are directly applicable to the radical reactions of this compound.

Computational chemistry is a powerful tool for predicting the selectivity of chemical reactions, such as regioselectivity or chemoselectivity. nih.gov In the context of this compound, this is particularly relevant for radical reactions where multiple pathways may compete.

A classic example is the competition between direct reduction and radical cyclization in the reaction of an unsaturated alkyl halide. rsc.org The outcome depends on the relative rates of two competing steps:

Hydrogen atom abstraction from this compound by the initial carbon radical.

Intramolecular cyclization of the carbon radical to form a new ring.

The rate of hydrogen abstraction is dependent on the concentration of this compound. rsc.org By calculating the activation energies for both the abstraction and cyclization steps, computational models can predict how the reaction conditions (e.g., stannane concentration) will influence the product distribution. Low concentrations of the stannane favor the slower, intramolecular cyclization, while high concentrations favor direct reduction.

Prediction and Interpretation of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, aiding in the characterization of molecules and the interpretation of experimental data. wayne.eduresearchgate.net For this compound, key spectroscopic features include the Sn-H vibrational frequency in infrared (IR) spectroscopy and the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹⁹Sn NMR.

DFT calculations can accurately predict vibrational frequencies. rsc.org For this compound, the most characteristic IR absorption is the Sn-H stretch, which appears in a distinct region of the spectrum. Anharmonic computational models can provide predictions that are in good agreement with experimental values. wayne.edu

Similarly, NMR chemical shifts can be calculated with high accuracy. nih.gov Gauge-Including Atomic Orbital (GIAO) or other relativistic methods are often used for heavier elements like tin. nih.gov Studies on a range of organotin compounds have shown that DFT methods can reproduce experimental ¹¹⁹Sn NMR chemical shifts with good fidelity, which is crucial for structural elucidation. nih.gov

Table 3: General Workflow for Computational Prediction of Spectroscopic Properties

| Step | Description |

|---|---|

| 1. Geometry Optimization | The molecular structure is optimized to find its lowest energy conformation using a selected DFT functional and basis set. |

| 2. Frequency Calculation | Harmonic or anharmonic frequency analysis is performed on the optimized structure to predict IR and Raman spectra. |

| 3. NMR Calculation | NMR shielding tensors are calculated for the optimized structure to predict chemical shifts (e.g., ¹H, ¹³C, ¹¹⁹Sn). |

Structure-Reactivity Relationships in this compound Chemistry

Structure-reactivity relationships describe how a molecule's chemical behavior is influenced by its structure. amazonaws.com Computational chemistry quantifies these relationships by calculating electronic and steric descriptors.

For trialkylstannanes (R₃SnH), the primary structural variable is the nature of the alkyl group (R). The reactivity of the Sn-H bond can be modulated by:

Steric Effects : Bulkier alkyl groups can hinder the approach of reactants to the tin center. Very bulky substituents have been computationally shown to lower the Sn-H bond dissociation enthalpy. researchgate.netresearchgate.net

Electronic Effects : The electron-donating or withdrawing nature of the substituents can alter the polarity and strength of the Sn-H bond, influencing its reactivity in both radical and ionic pathways.

Computational studies can model these effects systematically. For example, by calculating the BDEs for a series of R₃SnH compounds with varying R groups, a quantitative structure-reactivity relationship (QSPR) can be established. This allows for the prediction of reactivity for new, unstudied stannanes. osaka-u.ac.jp

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior in condensed phases. nih.gov This technique is well-suited to study the interactions of this compound with its environment, such as solvent molecules or biological macromolecules. researchgate.netosaka-u.ac.jp

An MD simulation involves:

Defining a force field, which is a set of parameters describing the potential energy of the system.

Placing the molecule(s) of interest in a simulation box, often with explicit solvent molecules.

Solving Newton's equations of motion for every atom over a series of small time steps.

While specific MD simulations for this compound are not prominent in the literature, the methodology has been applied to other organotin compounds to study their aggregation behavior in solution and their interaction with biological targets like proteins or DNA. researchgate.netnih.govosaka-u.ac.jp Such simulations could be used to understand how this compound behaves in different solvents, how it approaches a substrate during a reaction, or to investigate its potential interactions in a biological context.

Applications of Tripropylstannane in Synthetic Chemistry and Materials Science

Role as a Reagent in Organic Synthesis

As a reagent, tripropylstannane is primarily utilized for its ability to act as a hydrogen atom donor in radical chain reactions. vaia.com This property makes it a key ingredient in methodologies for the reduction of specific functional groups and for the formation of carbon-carbon bonds via radical intermediates.

Organotin hydrides are well-established reagents for the reduction of various organic functional groups, most notably organic halides. ucl.ac.ukpearson.com The reaction proceeds through a free-radical chain mechanism, which is often initiated by the thermal or photochemical decomposition of an initiator like azobisisobutyronitrile (AIBN). ucl.ac.uk

The general mechanism involves the abstraction of a hydrogen atom from this compound by an initiator radical to generate a tripropylstannyl radical ((CH₃CH₂CH₂)₃Sn•). This stannyl (B1234572) radical then abstracts a halogen atom from the organic halide (R-X) to produce a stable tripropyltin (B15187550) halide and an alkyl radical (R•). The alkyl radical subsequently abstracts a hydrogen atom from another molecule of this compound, yielding the reduced alkane (R-H) and regenerating the tripropylstannyl radical, which continues the chain reaction. vaia.com

This method is particularly effective for the reduction of alkyl iodides and bromides. researchgate.netoup.com The efficiency of the reduction is dependent on the nature of the halide and the stability of the resulting alkyl radical.

Table 1: Reduction of Organic Halides using Tin Hydrides

| Substrate Type | Reagent System | Conditions | Outcome |

|---|---|---|---|

| Alkyl Iodides | Tin Hydride & Radical Initiator | Mild (e.g., room temp. to 80°C) | Efficient reduction to corresponding alkane. oup.com |

| Alkyl Bromides | Tin Hydride & Radical Initiator | Mild (e.g., room temp. to 80°C) | Efficient reduction to corresponding alkane. oup.com |

| Alkenyl Halides | Tin Hydride & Radical Initiator | Varies | Reduction occurs, but may be non-stereospecific. researchgate.net |

| Aryl Halides | Tin Hydride & Radical Initiator | Elevated temperatures may be needed | Generally less effective than for alkyl halides. oup.com |

This compound is a key precursor in hydrostannation reactions, a powerful method for creating vinylstannanes from alkynes. ontosight.airesearchgate.net These vinylstannanes are versatile intermediates for subsequent carbon-carbon bond-forming reactions, most notably the palladium-catalyzed Stille coupling. solubilityofthings.com

In a hydrostannation reaction, the Sn-H bond of this compound adds across a carbon-carbon triple bond. researchgate.net When conducted under radical conditions (e.g., with AIBN as an initiator), the addition typically proceeds via an anti-addition mechanism, leading to the formation of (E)-vinylstannanes. researchgate.net The regioselectivity of the addition depends on the steric and electronic properties of the substituents on the alkyne. researchgate.net

Table 2: Radical-Initiated Hydrostannation of Alkynes

| Alkyne Substrate | Reagent | Conditions | Major Product |

|---|---|---|---|

| Terminal Alkyne (R-C≡CH) | This compound | AIBN, Heat | (E)-1-(tripropylstannyl)alkene |

| Internal Alkyne (R-C≡C-R') | This compound | AIBN, Heat | Mixture of regioisomeric (E)-vinylstannanes |

| Propargyl Alcohols | This compound | AIBN, Heat | (E)-vinylstannanes with good regioselectivity. researchgate.net |

The resulting vinylstannanes can be isolated and then used in palladium-catalyzed cross-coupling reactions with organic halides or triflates to form new carbon-carbon bonds, a cornerstone of modern organic synthesis.

The methodologies of radical reduction and hydrostannation using tin hydrides are widely employed in the total synthesis of complex natural products. sioc-journal.cnnih.govrsc.org The mild and often highly selective nature of these reactions allows for transformations to be performed late in a synthetic sequence on molecules bearing sensitive functional groups. nih.gov

While specific examples in the literature more frequently cite the use of tributyltin hydride, the chemical principles and reactivity are directly applicable to this compound. Its role as a hydrogen atom donor in radical cyclizations of polyenes is a key strategy for the rapid construction of polycyclic frameworks found in many natural products. sioc-journal.cn Similarly, the vinylstannanes generated from this compound serve as crucial building blocks in convergent syntheses, where large, complex fragments of a target molecule are synthesized separately and then joined together using methods like the Stille coupling. solubilityofthings.com

Catalytic Applications in Chemical Transformations

Beyond its stoichiometric use as a reagent, this compound and related tripropyltin compounds have found applications as catalysts or components of catalytic systems in both polymerization and other chemical transformations. ontosight.aisolubilityofthings.com

Organotin compounds are utilized in the field of polymer science, where they can aid in the development of advanced materials. solubilityofthings.com Tripropyltin derivatives, such as tripropyltin hydroxide (B78521) and tripropylchlorotin, have been cited as components in catalyst systems for the polymerization of olefins. google.com In these systems, the organotin compound can act as a co-catalyst or activator in conjunction with a primary transition metal catalyst. d-nb.info

The function of the organotin compound in these catalytic systems can vary, but it often involves the alkylation of the transition metal center to generate the active catalytic species. The properties of the resulting polymer, such as molecular weight and density, can be influenced by the specific components of the catalyst system. d-nb.info Organotin compounds are also known to function as catalysts in the formation of polyurethanes. google.com

A homogeneous catalyst exists in the same phase as the reactants, which is typically a liquid solution. youtube.com Organotin compounds can function as homogeneous catalysts in various industrial processes. ethernet.edu.eteuropa.eu For example, di- and tri-substituted organotins are used as catalysts for producing polyvinyl chloride (PVC) stabilizers. ontosight.ai

The catalytic activity of compounds like this compound is often associated with the Lewis acidic nature of the tin center and the ability of the tin atom to facilitate transformations through variable coordination states. solubilityofthings.comyoutube.com While transition metals are more commonly associated with homogeneous catalysis, organometallic compounds of main group elements, including tin, play a significant role in promoting a variety of organic reactions. ethernet.edu.et

Development of Heterogeneous this compound Catalysts

The transition from homogeneous to heterogeneous catalysis is a critical step in developing more sustainable and industrially viable chemical processes. For organotin compounds like this compound, this involves immobilizing the active catalytic species onto an insoluble solid support. This approach facilitates easy separation of the catalyst from the reaction mixture, enabling its recovery and reuse, which is both economically and environmentally beneficial.

Research into the heterogenization of organotin compounds has primarily focused on anchoring species like tributyltin, providing a clear blueprint for the development of this compound-based catalysts. scielo.br The principal strategy involves the covalent attachment of the tripropyltin moiety to a solid support, most commonly silica (B1680970) (SiO₂) or functionalized polymers. scielo.brmdpi.com

One established method is the reaction of an activated silica surface, rich in silanol (B1196071) (Si-OH) groups, with a reactive this compound derivative, such as tripropyltin methoxide. This reaction forms a stable silicon-oxygen-tin (Si-O-Sn) bond, effectively grafting the organotin molecule to the support. scielo.br An alternative approach involves pre-functionalizing the silica surface with linker groups, such as mercaptopropyl groups, to create a thiol-modified support (SiO₂-SH). The tripropyltin species can then be anchored via a tin-sulfur (Sn-S) bond. scielo.br

Studies comparing these anchoring strategies for analogous tributyltin compounds have shown that both methods are effective in immobilizing the organotin species. scielo.br However, the catalytic efficiency of the resulting heterogeneous catalyst can be influenced by the nature of the linkage and the support. For instance, in transesterification reactions, catalysts with organotin species directly anchored to silica have demonstrated slightly higher efficiencies than those anchored via a thiol linker. scielo.br Leaching of the tin species from the support remains a challenge that affects the catalyst's long-term reusability. scielo.br

Another advanced approach involves the modification of metal nanoparticle catalysts. For example, platinum nanoparticles supported on reduced graphene oxide have been modified by reacting them with tributyltin hydride. researchgate.net This process, following a surface organometallic chemistry (SOMC) approach, grafts tin-alkyl fragments onto the platinum surface, tuning the electronic properties and catalytic activity of the metal. researchgate.net This technique could be directly applied using this compound to create novel bimetallic heterogeneous catalysts.

The table below summarizes key research findings on the heterogenization of analogous trialkyltin compounds, which are applicable to the development of this compound catalysts.

| Support Material | Anchoring Precursor | Linkage Type | Key Findings |

| Silica (SiO₂) | Tributyltin methoxide | Covalent Si-O-Sn bond | Direct anchoring is effective; catalyst shows activity in transesterification but can be prone to tin leaching during reuse. scielo.br |

| Thiol-functionalized Silica (SiO₂-SH) | Tributyltin methoxide | Covalent S-Sn bond | Provides an alternative anchoring point; shows slightly lower catalytic efficiency compared to direct Si-O-Sn linkage in some reactions. scielo.br |

| Polystyrene | Tributyltin chloride derivative | Covalent C-Sn bond | Supported catalyst demonstrated good conversion and low tin leaching over multiple cycles in transesterification. scielo.br |

| Platinum on Reduced Graphene Oxide (Pt@rGO) | Tributyltin hydride | Sn-Pt surface interaction | Grafting of Sn-butyl fragments onto the platinum surface modifies the catalyst's electronic properties and enhances its activity. researchgate.net |

Precursor for Advanced Organotin Materials

This compound and its derivatives, such as tripropyltin chloride, are valuable precursors in the field of materials science. Current time information in Bangalore, IN.tandfonline.com Their reactivity allows for their incorporation into a variety of material backbones, leading to the creation of advanced materials with tailored properties. These materials range from functional polymers and specialized coatings to novel organometallic structures with specific recognition capabilities.

Synthesis of Organotin Polymers

The incorporation of this compound moieties into polymer structures can impart unique chemical and physical properties. Several polymerization strategies can be employed to create these advanced materials.

One major route is condensation polymerization to form organotin polyethers. mdpi.com This typically involves the reaction of a diorganotin dihalide or a similar reactive species with a diol. By analogy, a precursor derived from this compound could be reacted with co-monomers to be incorporated into a polymer chain. A well-established method is interfacial polymerization, where the reaction occurs at the interface of two immiscible liquids, one containing the organotin reactant and the other containing the diol. mdpi.com

Another powerful technique is the Stille polycondensation , a palladium-catalyzed cross-coupling reaction between an organo-ditin monomer and a dihalide monomer. wiley-vch.de This method is highly tolerant of various functional groups, making it ideal for synthesizing complex and functional conjugated polymers. A difunctional tripropyltin derivative could serve as a monomer in this type of polymerization to create well-defined, high-molecular-weight polymers.

Free-radical polymerization offers another versatile approach. Monomers containing a pendant tripropyltin group, such as tripropyltin methacrylate (B99206), can be synthesized. These monomers can then be polymerized or co-polymerized with other vinyl monomers (e.g., methyl methacrylate, styrene) to create polymers with organotin functionalities attached to the main chain. researchgate.net Techniques like Atom Transfer Radical Polymerization (ATRP) allow for the synthesis of well-defined block copolymers and polymers with specific end-groups, offering precise control over the final material architecture. cmu.edursc.org

A more specialized application is the synthesis of Molecularly Imprinted Polymers (MIPs) . In this process, a template molecule (in this case, an organotin compound) is used to create specific recognition cavities within a highly cross-linked polymer matrix. mdpi.com After polymerization, the template is removed, leaving behind binding sites that are complementary in size and functionality. While tributyltin has been a common template, this technology could be adapted to create MIPs that are highly selective for tripropyltin, for applications in sensing or selective extraction. mdpi.comviu.ca

Development of Specialized Coatings and Films

A significant application of trialkyltin compounds has been in the development of specialized coatings, particularly antifouling paints for marine applications. up.ptresearchgate.net Historically, tributyltin (TBT) was the premier biocide used in self-polishing copolymer (SPC) paints. viu.caup.pt This technology provides a model for the potential use of this compound derivatives.

In SPC paints, the organotin compound is not simply mixed into the paint; it is chemically bonded to the polymer backbone, often as an ester linkage to a poly(acrylate) or poly(methacrylate) chain. researchgate.netresearchgate.net The general structure can be represented as a copolymer containing the trialkyltin methacrylate monomer.

When the ship's hull is immersed in seawater, which is slightly alkaline, the organotin ester bond slowly hydrolyzes. This process releases the bioactive organotin compound into the water layer immediately adjacent to the hull, preventing the settlement of marine organisms like barnacles and algae. researchgate.net Simultaneously, the hydrolysis renders the polymer backbone water-soluble or water-dispersible, causing it to wash away. This exposes a fresh layer of the antifouling paint, creating a "self-polishing" effect that maintains a smooth hull surface and a constant, controlled release of the biocide over several years. up.ptresearchgate.net

Although the use of TBT is now heavily restricted due to its environmental impact, the underlying material science concept remains a prime example of a sophisticated, functional coating derived from an organotin precursor. nih.gov The principles of creating self-polishing copolymer coatings could be applied to this compound derivatives if a specific biocidal or surface-modifying effect were desired.

New Organometallic Material Synthesis

Beyond conventional polymers and coatings, this compound is a building block for novel organometallic materials with unique structures and functions. Research has demonstrated the synthesis of discrete triorganotin(IV) complexes with biologically active ligands, such as derivatives of amino acids. tandfonline.comtandfonline.com For instance, tripropyltin(IV) chloride has been reacted with 2-maleimidopropanoic acid to create a novel tripropyltin ester. tandfonline.comtandfonline.com These molecules are not polymers themselves but represent advanced building blocks that could be used as monomers or functional additives in more complex material systems.

The table below presents examples of novel organotin(IV) esters synthesized from triorganotin chlorides, including a tripropyltin derivative.

| Organotin Precursor | Ligand | Resulting Compound | Potential Application |

| Tripropyltin(IV) chloride | 2-maleimidopropanoic acid | Tripropyltin(IV) 2-maleimidopropanoate | Precursor for functional polymers, bioactive material. tandfonline.comtandfonline.com |

| Trimethyltin(IV) chloride | 2-maleimidopropanoic acid | Trimethyltin(IV) 2-maleimidopropanoate | Bioactive material. tandfonline.comtandfonline.com |

| Tributyltin(IV) chloride | 2-maleimidopropanoic acid | Tributyltin(IV) 2-maleimidopropanoate | Bioactive material. tandfonline.comtandfonline.com |

Furthermore, organotin precursors can be used to construct complex, multi-dimensional structures. For example, star-shaped molecules with a central triazine core have been synthesized using organotin reagents in their peripheral structure. rsc.org This demonstrates the utility of organotin chemistry in creating highly defined, non-linear macromolecular architectures. The combination of this compound's reactivity with various organic scaffolds opens pathways to new materials for electronics, catalysis, and sensing.

Future Research Directions in Tripropylstannane Chemistry

Development of More Efficient and Sustainable Synthetic Strategies

The future of tripropylstannane synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, minimization of hazardous substances, and improvement of energy efficiency. researchgate.nettandfonline.combio-conferences.org Current synthetic routes often rely on stoichiometric reagents and organic solvents, presenting environmental and safety concerns. Future research will likely focus on catalytic and more atom-economical approaches.

Key research objectives in this area include:

Catalytic Routes: Developing catalytic methods, potentially using earth-abundant metals, to replace stoichiometric Grignard or organolithium reagents. Heterogeneous catalysts could offer significant advantages in terms of separation and recyclability. tandfonline.commdpi.com

Alternative Feedstocks: Exploring the use of renewable or more sustainable starting materials for the propyl moieties and the tin source.

Solvent Minimization: Investigating solvent-free reaction conditions or the use of greener solvents like supercritical CO2 or bio-derived solvents to reduce environmental impact. researchgate.nettandfonline.com

Process Intensification: Utilizing continuous flow reactors, which can offer better control over reaction parameters, improve safety, and facilitate easier scale-up compared to traditional batch processes.

Exploration of Novel Catalytic Applications and Systems

While organostannanes are well-established as reagents in radical chemistry and precursors for transmetalation in cross-coupling reactions, their direct use in novel catalytic cycles remains an area ripe for exploration. Future research is expected to move beyond stoichiometric applications and investigate this compound as a key component in new catalytic systems. mdpi.comrsc.org

Potential avenues for investigation include:

Multicomponent Reactions (MCRs): Designing MCRs where a this compound-derived species acts as a catalyst to assemble complex molecules in a single step, which is a highly efficient approach in modern synthesis. mdpi.com

Dual Catalysis: Integrating this compound into dual catalytic systems, for example, in combination with photoredox or enzymatic catalysis. frontiersin.org This could enable transformations not possible with either catalyst alone, leveraging the unique properties of the tin center.

Frustrated Lewis Pairs (FLPs): Exploring the potential for sterically hindered this compound derivatives to act as the Lewis acid component in FLPs for the activation of small molecules like H₂, CO₂, and olefins.

Polymerization Catalysis: Building on known organotin catalysts, research could focus on developing well-defined this compound-based catalysts for ring-opening polymerization or other polymerization reactions, allowing for precise control over polymer properties.

Advanced Mechanistic Investigations and Theoretical Insights

A deeper, quantitative understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Future research will employ a combination of advanced spectroscopic techniques and high-level computational chemistry to elucidate the intricate details of this compound reactivity.

Specific areas of focus will likely be:

Computational Modeling: Utilizing Density Functional Theory (DFT) and other quantum chemical methods to model reaction pathways, predict transition state geometries, and understand the electronic factors governing reactivity. researchgate.net Such studies can help rationalize inhibitor potency and guide the design of new compounds. researchgate.netirb.hr

In-Situ Spectroscopy: Applying techniques like rapid-injection NMR and stopped-flow UV-Vis/FTIR spectroscopy to detect and characterize transient intermediates in this compound-mediated reactions.

Kinetic Analysis: Performing detailed kinetic studies to unravel complex reaction networks, determine rate laws, and quantify the influence of reaction parameters on efficiency and selectivity.

Microcosm Studies: For environmental and biological interactions, controlled microcosm experiments will be essential to gain information on mechanistic reactions and degradation rates under specific conditions. mdpi.com

Design and Synthesis of New this compound Derivatives with Tuned Reactivity

The chemical and physical properties of this compound can be precisely controlled by modifying its structure. The synthesis of new, functionalized derivatives is a key strategy for tailoring the reagent for specific applications. mdpi.commdpi.comresearchgate.net Research will focus on introducing functionalities that alter the steric and electronic properties at the tin center. An example includes the synthesis of organometallic polymers using monomers like tripropyltin (B15187550) methacrylate (B99206). nist.gov

The table below illustrates potential functional groups and their expected effect on the properties of a this compound derivative.

| Functional Group Introduced | Potential Property Change | Rationale | Potential Application |

| Chiral Ligands | Enantioselectivity | Creates a chiral environment around the tin atom. | Asymmetric catalysis. |

| Electron-Withdrawing Groups (e.g., fluoride) | Increased Lewis Acidity | Enhances the electrophilicity of the tin center. | Lewis acid catalysis. |

| Bulky Substituents (e.g., tert-butyl) | Increased Steric Hindrance | Shields the tin center from incoming reagents. | Regioselective reactions, FLP chemistry. |

| Water-Solubilizing Groups (e.g., polyethers) | Aqueous Solubility | Allows for reactions in aqueous media. | Green chemistry, biological applications. |

| Photoactive Moieties (e.g., photosensitizers) | Light-Induced Reactivity | Enables photochemical activation of the Sn-C bond. | Photoredox catalysis. |

Integration of this compound Chemistry with Emerging Chemical Technologies

The synergy between reagent design and technological advancement is a powerful driver of chemical innovation. The future of this compound chemistry will be significantly influenced by its integration with emerging platforms like photoredox catalysis and continuous flow chemistry. frontiersin.orgnumberanalytics.com

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by providing mild conditions for generating radical intermediates. pharmaron.combeilstein-journals.org While this field has often been positioned as a tin-free alternative, future research could explore synergistic systems where substoichiometric amounts of a this compound derivative are used in a photoredox cycle. This approach could mitigate the toxicity concerns associated with using stoichiometric tin reagents while harnessing their unique radical-mediating capabilities. princeton.edu

Flow Chemistry: Continuous flow technology offers enhanced safety, scalability, and control over reaction conditions. pharmaron.com For reactions involving potentially hazardous or highly reactive organotin reagents like this compound, flow reactors can minimize operator exposure and manage exothermicity. This technology is particularly well-suited for photochemical reactions, ensuring uniform irradiation and improving efficiency, which could be vital for integrating this compound into light-driven processes. princeton.edu

Automated Synthesis and Machine Learning: The use of automated synthesis platforms coupled with machine learning algorithms can accelerate the discovery and optimization of new reactions. By integrating this compound derivatives into high-throughput screening experiments, researchers can rapidly map out reactivity and identify optimal conditions for novel transformations. numberanalytics.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.